Safety Advantage in MES Seizure Model
The derivative 5-benzyloxy-[1,2,4]triazolo[4,3-a]quinoline (3j) was evaluated for anticonvulsant activity using the maximal electroshock (MES) test and for neurotoxicity using the rotarod test. While its MES activity (ED50 of 22.8 mg/kg) was slightly weaker than the most potent analog in the series, compound 3f (ED50 of 19.0 mg/kg), it demonstrated a significantly improved safety margin. Its Protective Index (PI = TD50/ED50) was 12.0, which is superior to the PI of 5.8 for the more potent analog 3f and importantly exceeds the safety profile of the marketed drug carbamazepine [1].
| Evidence Dimension | Protective Index (PI = TD50/ED50) in MES anticonvulsant assay |
|---|---|
| Target Compound Data | PI = 12.0 (ED50 = 22.8 mg/kg) |
| Comparator Or Baseline | Analog 5-hexyloxy-[1,2,4]triazolo[4,3-a]quinoline (3f): PI = 5.8 (ED50 = 19.0 mg/kg); Marketed drug Carbamazepine: PI value not stated but compound 3j is described as 'safer than' [1] |
| Quantified Difference | PI of 3j is 2.07-fold higher than that of analog 3f |
| Conditions | Maximal electroshock (MES) test and rotarod neurotoxicity test in mice |
Why This Matters
This quantified data demonstrates that a 5-benzyloxyquinoline derivative offers a superior therapeutic window compared to both a closely related analog and a clinical standard, making it a more promising scaffold for developing safer antiepileptic candidates.
- [1] Guan, L. P., Jin, Q. H., Tian, G. R., Chai, K. Y., & Quan, Z. S. (2008). Design and synthesis of 5-alkoxy-[1,2,4]triazolo[4,3-a]quinoline derivatives with anticonvulsant activity. European Journal of Medicinal Chemistry, 43(9), 1932-1941. View Source
